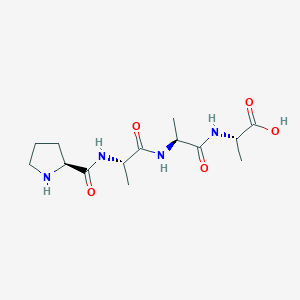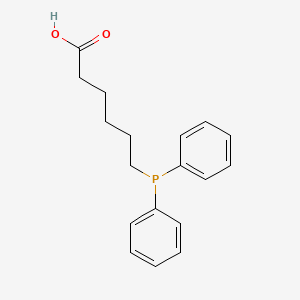![molecular formula C16H14N2O3Se B12907588 Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-36-5](/img/structure/B12907588.png)
Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a complex organic compound that features a nitrophenyl group, a phenylselanyl group, and a dihydroisoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with phenylselanyl acetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the final dihydroisoxazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and solvents.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of 3-(4-aminophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylselanyl group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)-5-methyl-4,5-dihydroisoxazole
- 3-(4-Nitrophenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole
- 3-(4-Nitrophenyl)-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole
Uniqueness
3-(4-Nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to similar compounds with sulfur or oxygen analogs
特性
CAS番号 |
833462-36-5 |
|---|---|
分子式 |
C16H14N2O3Se |
分子量 |
361.3 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3Se/c19-18(20)13-8-6-12(7-9-13)16-10-14(21-17-16)11-22-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
InChIキー |
RETJLGQEHVRPFH-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C[Se]C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)



![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)

![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

